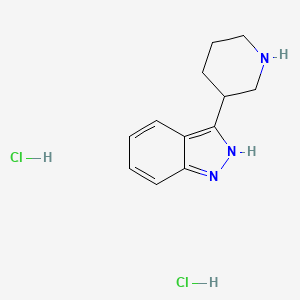
3-(Piperidin-3-yl)-1H-indazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . For instance, acid-catalyzed, regioselective [3 + 3] annulation of enaminones and α-substituted cinnamic acids can lead to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions are involved in the synthesis of piperidines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a related compound, “3-(Piperidin-3-yl)pyridine dihydrochloride”, the molecular weight is 235.15 .Scientific Research Applications
Synthesis and Docking Studies : Compounds related to 3-(Piperidin-3-yl)-1H-indazole dihydrochloride have been synthesized for medicinal chemistry applications. For example, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole was synthesized, and its structure was confirmed through spectral analysis. Docking studies were also performed to understand its potential interactions with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).
Potential as PARP Inhibitors : Indazole derivatives, including those with a piperidinyl moiety, have been investigated as poly(ADP-ribose)polymerase (PARP) inhibitors. These compounds display antiproliferative activities against BRCA-1 and BRCA-2 deficient cancer cells, suggesting their potential use in cancer therapeutics (Jones et al., 2009).
Antidepressant and Antianxiety Activities : Novel series of compounds with piperazine and indazole rings have been synthesized and tested for antidepressant and antianxiety activities. These compounds showed significant behavioral effects in animal models, indicating their potential in neuropsychiatric drug development (Kumar et al., 2017).
Trypanocidal Activity : Research on derivatives obtained from natural piperine, including those with indazole motifs, has demonstrated trypanocidal activity against Trypanosoma cruzi. This indicates potential applications in antiparasitic drug development (Franklim et al., 2013).
Ligands for Dopamine Receptors : Studies have shown that compounds like 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles are high affinity ligands for human dopamine D4 receptors. These findings are significant for developing drugs targeting neuropsychiatric disorders (Collins et al., 1998).
Antifungal Activity : Triazole derivatives with piperidine side chains have shown improved in vitro antifungal activity over traditional azole drugs. This suggests their potential use in treating fungal infections (Yu et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Piperidine derivatives have been found to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used in the synthesis of biologically active substances .
Mode of Action
Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological and pharmacological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The pharmacokinetic profiles of piperidine derivatives have been evaluated in some studies . These properties can significantly impact the bioavailability of the compound.
Result of Action
Piperidine derivatives have been associated with various biological activities . The specific effects would depend on the compound’s interaction with its targets.
properties
IUPAC Name |
3-piperidin-3-yl-2H-indazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-6-11-10(5-1)12(15-14-11)9-4-3-7-13-8-9;;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRAPOTWWVYSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C3C=CC=CC3=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-3-yl)-1H-indazole dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

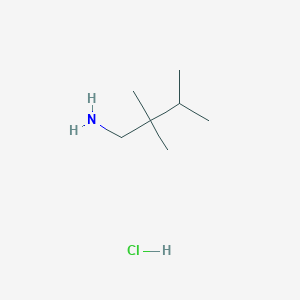
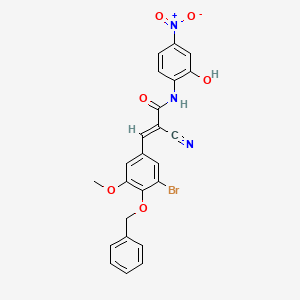

![4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953046.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2953047.png)

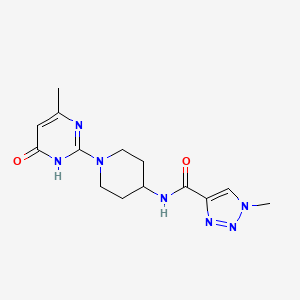
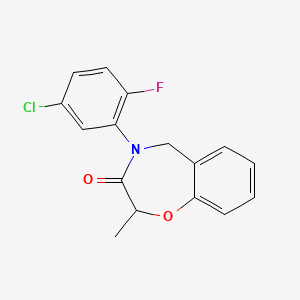

![7-methyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2953055.png)
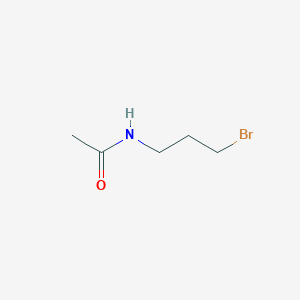
![7-oxo-N-phenyl-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2953058.png)
![N-(3-{[(4-chlorophenyl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide](/img/structure/B2953059.png)
![7-Fluoro-2-methyl-3-[[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953061.png)